Vasoactive intestinal peptide (10-28)

説明

Vasoactive intestinal peptide (10-28) is a truncated form of the vasoactive intestinal peptide, a neuropeptide that functions as a neuromodulator and neurotransmitter. It is known for its potent vasodilatory effects and its role in regulating smooth muscle activity, epithelial cell secretion, and blood flow in the gastrointestinal tract . The peptide is composed of 19 amino acids and is derived from the larger vasoactive intestinal peptide, which consists of 28 amino acids.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vasoactive intestinal peptide (10-28) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: Industrial production of vasoactive intestinal peptide (10-28) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is often used to obtain the peptide in a stable, dry form suitable for storage and transportation .

化学反応の分析

Structural Characteristics of VIP(10-28)

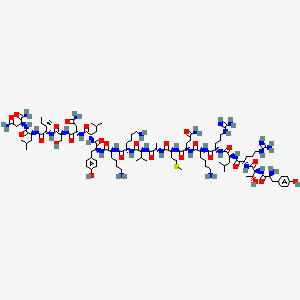

VIP(10-28) retains the sequence Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ (PubChem CID: 53314964) . Key features include:

-

Receptor-binding domains : The C-terminal region (residues 10–28) is critical for VPAC1 receptor antagonism .

Receptor Binding and Antagonism

VIP(10-28) selectively binds to VIP receptors (VPAC1/VPAC2) without activating downstream signaling, acting as a competitive antagonist.

Table 1: Receptor Interaction Data

Key Findings:

-

In HT29 colonic adenocarcinoma cells, VIP(10-28) competitively inhibits VIP binding but lacks agonist activity for cAMP synthesis .

-

Shifts VIP dose-response curves rightward in adenylate cyclase assays, confirming antagonism .

-

Fails to reverse PACAP-mediated effects, indicating VPAC1-specific antagonism .

Biochemical Effects in Cellular Systems

VIP(10-28) modulates immune and secretory functions by blocking VIP’s pro-inflammatory and secretory actions.

Table 2: Functional Antagonism in Biological Models

Experimental Highlights:

-

In macrophages, VIP(10-28) does not enhance IL-10 mRNA or protein synthesis , unlike full-length VIP .

-

Acts as a pure antagonist in gastric chief cells, reversing VIP’s stimulation of pepsinogen secretion .

Pharmacological and Signaling Insights

VIP(10-28) serves as a tool to dissect VIP receptor signaling pathways due to its selective antagonism.

Key Pathways Affected:

-

cAMP/PKA pathway : VIP(10-28) blocks VIP-induced cAMP accumulation without affecting forskolin-stimulated pathways .

-

Transcriptional regulation : Fails to induce CREB phosphorylation or NF-κB inhibition, contrasting with VIP’s anti-inflammatory effects .

Comparative Analysis with VIP Agonists

VIP(10-28)’s antagonism contrasts sharply with full-length VIP and PACAP:

| Feature | VIP(10-28) | Full-Length VIP |

|---|---|---|

| Receptor activation | None (antagonist) | VPAC1/VPAC2 agonist |

| IL-10 modulation | No effect | ↑ IL-10 production |

| cAMP synthesis | No change | ↑ cAMP via adenylate cyclase |

Limitations and Research Gaps

科学的研究の応用

Glucose Metabolism and Diabetes Management

VIP(10-28) has been implicated in enhancing glucose-dependent insulin secretion, particularly through its action on VPAC2 receptors. Research indicates that VIP stimulates islet β-cell proliferation via the forkhead box M1 pathway, presenting a potential avenue for developing novel hypoglycemic agents. The selective agonists targeting VPAC2 receptors derived from VIP may provide therapeutic benefits in managing type 2 diabetes without inducing hypoglycemia .

Table 1: Effects of VIP(10-28) on Glucose Metabolism

| Study Reference | Effect Observed | Mechanism |

|---|---|---|

| Stimulates insulin secretion | VPAC2 receptor activation | |

| Promotes β-cell proliferation | Forkhead box M1 pathway |

Immune Regulation

VIP(10-28) plays a crucial role in modulating immune responses, particularly in inflammatory conditions such as ulcerative colitis (UC). Studies have shown that VIP can stabilize interleukin-10 (IL-10) expression in regulatory B cells, enhancing immune regulation and potentially reducing allergic responses . Furthermore, VIP has demonstrated anti-inflammatory properties by inhibiting Th1-driven immune responses, suggesting its utility in treating autoimmune diseases .

Table 2: Role of VIP(10-28) in Immune Regulation

| Study Reference | Condition Studied | Effect |

|---|---|---|

| Ulcerative Colitis | Stabilizes IL-10 expression | |

| Autoimmunity | Inhibits Th1 responses |

Gastrointestinal Function

VIP(10-28) is known to influence gastrointestinal physiology significantly. It modulates epithelial paracellular permeability and regulates ion transport and nutrient absorption. Research indicates that VIP enhances the expression of tight junction proteins, thereby improving intestinal barrier function and reducing permeability during inflammatory conditions . Additionally, it has been shown to alleviate symptoms associated with food allergies by restoring immune regulation .

Table 3: Effects of VIP(10-28) on Gastrointestinal Function

| Study Reference | Physiological Effect | Mechanism |

|---|---|---|

| Enhances barrier function | Tight junction protein regulation | |

| Reduces food allergy response | Immune modulation |

Vasodilation and Cardiovascular Effects

As a potent vasodilator, VIP(10-28) impacts blood flow regulation during heat stress. Studies have demonstrated that this peptide fragment can inhibit skin blood flow increases induced by heat stress, indicating its role in thermoregulation . The vasodilatory effects are mediated through VPAC1 receptor activation on endothelial cells and vascular smooth muscle cells, leading to nitric oxide release and subsequent vasodilation .

Table 4: Vasodilatory Effects of VIP(10-28)

| Study Reference | Condition Studied | Effect |

|---|---|---|

| Heat stress | Inhibits skin blood flow increase | |

| Vascular regulation | Mediates vasodilation via NO release |

Case Studies and Clinical Implications

Recent clinical studies have explored the therapeutic implications of VIP(10-28) in various conditions:

- Diabetes Management : A study demonstrated that administering VPAC2-selective agonists improved glycemic control in diabetic models, supporting the potential for VIP-based therapies in clinical settings.

- Ulcerative Colitis : Clinical trials are investigating the efficacy of VIP analogs in reducing inflammation and promoting mucosal healing in UC patients.

These findings underscore the diverse applications of VIP(10-28) across metabolic, immunological, gastrointestinal, and cardiovascular domains.

作用機序

Vasoactive intestinal peptide (10-28) exerts its effects by binding to specific receptors, namely VPAC1 and VPAC2, which are members of the G protein-coupled receptor family. Upon binding, a signaling cascade is triggered, leading to the activation of adenyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which phosphorylates target proteins and modulates various cellular functions. The peptide’s vasodilatory effects are mediated through the relaxation of smooth muscle cells and the regulation of blood flow .

類似化合物との比較

Vasoactive intestinal peptide (10-28) shares similarities with other neuropeptides, such as:

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP): Shares 68% sequence homology with vasoactive intestinal peptide and has similar biological functions.

Peptide Histidine Isoleucine (PHI): Derived from the same gene as vasoactive intestinal peptide and stimulates intestinal fluid secretion.

Peptide Histidine Methionine (PHM): Another peptide derived from the vasoactive intestinal peptide gene with similar physiological effects.

Uniqueness: Vasoactive intestinal peptide (10-28) is unique in its specific sequence and truncated form, which allows it to retain certain biological activities while potentially reducing unwanted side effects associated with the full-length peptide. Its ability to selectively bind to VPAC receptors and modulate specific signaling pathways makes it a valuable tool in research and therapeutic applications .

生物活性

Vasoactive intestinal peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in various physiological processes, including vasodilation, immune modulation, and neurotransmission. The fragment VIP (10-28) has garnered interest for its specific biological activities, particularly in enhancing immune responses and modulating inflammation. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of VIP (10-28), including data tables, case studies, and detailed research findings.

Overview of Vasoactive Intestinal Peptide

VIP is predominantly expressed in the central and peripheral nervous systems and is released by both neurons and immune cells. It interacts with two primary receptors: VPAC1 and VPAC2, which mediate its diverse effects through cyclic AMP (cAMP) signaling pathways . The biological activities of VIP include:

- Vasodilation : VIP induces relaxation of smooth muscle in blood vessels, leading to decreased arterial blood pressure.

- Neurotransmission : It acts as a neuromodulator affecting learning and behavior.

- Immune Regulation : VIP modulates both innate and adaptive immune responses, influencing cytokine production and lymphocyte activity .

Biological Activity of VIP (10-28)

The fragment VIP (10-28) retains significant biological activity, particularly concerning immune modulation. Research indicates that this peptide enhances natural killer (NK) cell cytotoxicity, potentially through LFA-1 signaling pathways .

- NK Cell Activation : VIP (10-28) has been shown to increase the cytotoxic activity of NK cells against tumor cells. This effect may be mediated by upregulating adhesion molecules like LFA-1 on NK cells, enhancing their ability to interact with target cells .

- Cytokine Modulation : The peptide influences the production of pro-inflammatory cytokines. Studies indicate that VIP can inhibit the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) while promoting the anti-inflammatory cytokine interleukin-10 (IL-10) .

- Inhibition of Inflammatory Responses : VIP (10-28) has been reported to suppress the expression of toll-like receptors (TLRs), which are critical for initiating inflammatory responses in macrophages .

Case Studies

A series of studies have investigated the effects of VIP (10-28) on various cell types:

Detailed Mechanistic Insights

Research utilizing solid-phase synthesis has identified key residues within the VIP sequence that are critical for receptor interaction and biological activity. Substitutions at specific positions have demonstrated significant changes in receptor affinity and signaling efficacy, particularly at the VPAC1 receptor .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H180N32O26S/c1-14-57(10)83(102(162)133-75(47-55(6)7)96(156)128-72(85(113)145)50-80(111)143)136-100(160)78(52-138)134-99(159)77(51-81(112)144)132-97(157)74(46-54(4)5)130-98(158)76(49-61-30-34-63(141)35-31-61)131-92(152)66(24-16-19-40-107)122-90(150)67(25-17-20-41-108)126-101(161)82(56(8)9)135-86(146)58(11)120-88(148)71(38-44-164-13)125-94(154)70(36-37-79(110)142)124-89(149)65(23-15-18-39-106)121-91(151)68(26-21-42-118-104(114)115)123-95(155)73(45-53(2)3)129-93(153)69(27-22-43-119-105(116)117)127-103(163)84(59(12)139)137-87(147)64(109)48-60-28-32-62(140)33-29-60/h28-35,53-59,64-78,82-84,138-141H,14-27,36-52,106-109H2,1-13H3,(H2,110,142)(H2,111,143)(H2,112,144)(H2,113,145)(H,120,148)(H,121,151)(H,122,150)(H,123,155)(H,124,149)(H,125,154)(H,126,161)(H,127,163)(H,128,156)(H,129,153)(H,130,158)(H,131,152)(H,132,157)(H,133,162)(H,134,159)(H,135,146)(H,136,160)(H,137,147)(H4,114,115,118)(H4,116,117,119)/t57-,58-,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,82-,83-,84-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLDAGKWYRHQAE-RLUUKXCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H180N32O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2338.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69856-17-3 | |

| Record name | Vasoactive intestinal peptide (10-28) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。